molecular formula C8H8BrClO3S B14765811 1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene

1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene

Cat. No.: B14765811
M. Wt: 299.57 g/mol
InChI Key: MFFPCYBPZQQECY-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene is an aromatic compound with a complex structure that includes bromine, chlorine, methoxy, and methylsulfonyl substituents on a benzene ring

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: The synthesis of this compound can be achieved through a series of electrophilic aromatic substitution reactions

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of its substituents, which influence the compound’s behavior in various chemical reactions. The bromine and chlorine atoms act as electron-withdrawing groups, while the methoxy and methylsulfonyl groups can donate electrons through resonance and inductive effects, respectively .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-chloro-4-methoxy-2-(methylsulfonyl)benzene is unique due to the combination of its substituents, which provide a balance of electron-withdrawing and electron-donating effects. This balance enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H8BrClO3S

Molecular Weight

299.57 g/mol

IUPAC Name

1-bromo-3-chloro-4-methoxy-2-methylsulfonylbenzene

InChI

InChI=1S/C8H8BrClO3S/c1-13-6-4-3-5(9)8(7(6)10)14(2,11)12/h3-4H,1-2H3

InChI Key

MFFPCYBPZQQECY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)S(=O)(=O)C)Cl

Origin of Product

United States

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